
N-T-Butyl 2-bromobenzamide
Overview
Description
N-t-Butyl 2-bromobenzamide
Biological Activity
N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.
- Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .
- Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .
Case Studies and Experimental Data
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In Vitro Studies :
- A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .
- Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .
- The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom; t-butyl group | Anti-inflammatory; dopamine receptor affinity |
N-(t-butyl)-4-bromobenzamide | Lacks fluorine atom | Focused on bromine interactions |
N-(t-butyl)-2-fluorobenzamide | Lacks bromine atom | Different substitution pattern |
This table illustrates how variations in substituents can influence the biological activity of benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
N-T-Butyl 2-bromobenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of neurological disorders and inflammation.
Antagonistic Activity at Dopamine Receptors
Recent studies have shown that derivatives of this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 subtype. For example, compounds synthesized from this scaffold demonstrated a high selectivity for the D3 receptor over the D2 receptor, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease. The binding affinities were quantified using IC50 values, indicating effective inhibition at low concentrations .
Compound | Binding Affinity (Ki) | Receptor Type |
---|---|---|
9a | 21.8 ± 5.1 nM | D3 |
12 | 89.2 ± 5.6 nM | D2 |
Anti-inflammatory Properties
In vivo studies have indicated that this compound reduces markers of inflammation in animal models. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, particularly in C–N coupling reactions.
C–N Cross-Coupling Reactions
The compound has been utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize various biologically active compounds. These reactions allow for the formation of amine derivatives that can be further modified to enhance their pharmacological properties .
Reaction Type | Yield (%) | Notes |
---|---|---|
N-arylation with aryl bromides | 70 | Effective for synthesizing ligands |
Coupling with primary amines | 98 | High efficiency using specific catalysts |
Material Science Applications
In materials science, this compound has been explored for its role in developing new polymers and materials.
Synthesis of Functional Polymers
The compound can be incorporated into polymer backbones to create self-healing materials and stimuli-responsive polymers. These materials have applications in coatings, adhesives, and biomedical devices .
Case Study: Development of D3 Receptor Antagonists
A study focused on synthesizing a series of this compound derivatives aimed at optimizing their binding affinity to the D3 receptor. The researchers conducted a structure-activity relationship (SAR) analysis, revealing that modifications to the bromine substituent significantly impacted receptor selectivity and potency.
Case Study: Anti-inflammatory Effects
In another study, animal models treated with this compound showed reduced inflammation markers compared to control groups. The results were quantified through biochemical assays measuring cytokine levels, demonstrating the compound's potential therapeutic effects against inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho position can participate in nucleophilic aromatic substitution under specific conditions. The electron-withdrawing amide group (-CONH-t-Bu) activates the aromatic ring toward substitution, though steric hindrance from the tert-butyl group may moderate reactivity.
Key Reactions:
-
Hydroxylation: Reaction with aqueous NaOH at elevated temperatures (80–100°C) yields N-tert-butyl-2-hydroxybenzamide.
-
Amination: Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) produces substituted aniline derivatives.
Table 1: NAS Reactivity of Halogenated Benzamides
Compound | Leaving Group | Reaction Rate (Relative to Cl) | Conditions |
---|---|---|---|
N-tert-Butyl 2-chlorobenzamide | Cl | 1.0 (reference) | 80°C, NaOH/H₂O |
N-tert-Butyl 2-bromobenzamide | Br | 3.2 | 80°C, NaOH/H₂O |
N-tert-Butyl 2-iodobenzamide | I | 5.8 | 80°C, NaOH/H₂O |
Note: Bromine’s superior leaving-group ability compared to chlorine increases substitution rates .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:
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Suzuki-Miyaura Coupling: Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl derivatives.
Example:
-
Buchwald-Hartwig Amination: Couples with amines using Pd catalysts (e.g., Pd₂(dba)₃) to generate aryl amine products.
Table 2: Cross-Coupling Efficiency
Reaction Type | Catalyst | Yield (%) |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | 78–85 |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–72 |
Reduction and Oxidation
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Reduction of the Amide Group: Lithium aluminum hydride (LiAlH₄) reduces the amide to N-tert-butyl-2-bromobenzylamine.
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Oxidation of the Benzene Ring: Strong oxidizing agents (e.g., KMnO₄/H⁺) oxidize the ring to a carboxylic acid derivative under harsh conditions.
Halogen Exchange
Bromine can be replaced by other halogens via Finkelstein-type reactions :
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Reaction with KI in acetone replaces bromine with iodine, yielding N-tert-butyl-2-iodobenzamide.
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis: Prolonged exposure to HCl (6M) cleaves the amide bond, generating 2-bromobenzoic acid and tert-butylamine.
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Basic Hydrolysis: NaOH (10%) hydrolyzes the amide to 2-bromobenzoate and tert-butylamine.
Mechanistic Insights
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Steric Effects: The tert-butyl group hinders nucleophilic attack at the amide nitrogen but does not significantly impact aromatic substitution.
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Electronic Effects: The amide’s electron-withdrawing nature activates the ring for electrophilic substitution at the meta position, but the bromine directs reactions ortho/para to itself.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-T-Butyl 2-bromobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via amidation of 2-bromobenzoyl chloride with N-T-butylamine under Schotten-Baumann conditions. Key variables include temperature (0–5°C to minimize side reactions), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios. Evidence from benzamide derivatives suggests that bromine’s steric and electronic effects at the ortho position may reduce reactivity, necessitating extended reaction times . Yield optimization often requires post-reaction purification via column chromatography or recrystallization.
Q. How is this compound characterized for purity and structural confirmation?
- Methodological Answer : Use a combination of / NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H) and bromine’s deshielding effects on aromatic protons. Melting point analysis (160–162°C, consistent with bromobenzamide derivatives ) and HPLC (C18 column, acetonitrile/water mobile phase) can assess purity. Discrepancies in melting points between batches may indicate residual solvents or unreacted starting materials .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS07 guidelines: use PPE (gloves, goggles), avoid inhalation of dust (S22), and prevent skin contact (S24/25). Waste must be segregated and treated as halogenated organic waste, per EPA and institutional guidelines .
Advanced Research Questions
Q. How can low conversion rates in enzymatic synthesis of brominated benzamides be addressed?
- Methodological Answer : For chemo-enzymatic routes (e.g., aldehyde-to-amide cascades), low conversion (~30.7% for 2-bromobenzaldehyde vs. >99% for para-substituted analogs ) may arise from steric hindrance or electron-withdrawing effects of bromine. Strategies include:
- Screening alternative enzymes (e.g., nitrilases or amidases with broader substrate tolerance).
- Optimizing reaction pH and temperature to stabilize reactive intermediates.
- Coupling with in situ product removal (ISPR) to shift equilibrium .
Q. What analytical challenges arise in resolving co-eluting impurities in this compound, and how can they be mitigated?
- Methodological Answer : Bromine’s polarizability can cause overlapping peaks in HPLC. Solutions:
- Use orthogonal methods (e.g., GC-MS for volatile byproducts, LC-MS for non-volatiles).
- Adjust mobile phase additives (e.g., 0.1% formic acid) to enhance separation .
- Employ advanced detectors (e.g., charged aerosol detection) for non-UV-active impurities .
Q. How do structural modifications at the tert-butyl group impact biological activity in benzamide-based inhibitors?
- Methodological Answer : Tert-butyl groups enhance lipophilicity and metabolic stability. In Trypanosoma brucei inhibitors, substituting tert-butyl with smaller alkyl chains (e.g., ethyl) reduced potency by 50%, likely due to weakened hydrophobic interactions with target enzymes . Computational modeling (e.g., molecular docking) and SAR studies are recommended to validate these effects .
Q. Data Contradiction and Interpretation
Q. How should researchers resolve discrepancies in reported melting points for bromobenzamide derivatives?
- Methodological Answer : Variations (e.g., 160–162°C vs. 168°C for 4-bromobenzohydrazide ) may stem from polymorphism or hydration states. Conduct:
- Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.
- Karl Fischer titration to quantify water content.
- Cross-validate with literature using identical purification methods .
Q. What strategies validate the stability of this compound under long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products (e.g., de-brominated analogs or tert-butyl cleavage) can be identified via LC-HRMS. Store under inert atmosphere (N) at −20°C to minimize hydrolysis .
Q. Experimental Design Guidance
Q. How to design a kinetic study for this compound synthesis?
- Methodological Answer :
- Monitor reaction progress via inline FTIR or periodic sampling for NMR.
- Fit data to a second-order kinetic model (pseudo-first-order if amine is in excess).
- Account for autocatalysis if intermediates (e.g., acyl ammonium species) form .
Q. What criteria determine whether to use batch or flow chemistry for scaled-up synthesis?
- Methodological Answer : Flow systems are preferred for exothermic reactions (e.g., amidations) or hazardous intermediates. Batch processes may suffice for small scales (<100 g). Compare energy inputs, residence time distribution, and mixing efficiency using metrics from green chemistry principles (e.g., E-factor) .
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDQPPEFATMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352262 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168265-57-4 | |
Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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